2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a bromophenyl group, and a sulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone ring. The bromophenyl group is then introduced through a bromination reaction, followed by the attachment of the sulfanylacetamide moiety via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with active sites of enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions. The sulfanylacetamide moiety may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its potential for interactions with biological targets, while the sulfanylacetamide moiety provides additional sites for chemical modification and optimization.
Properties
Molecular Formula |
C16H12BrN3O2S |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H12BrN3O2S/c17-10-5-7-11(8-6-10)20-15(22)12-3-1-2-4-13(12)19-16(20)23-9-14(18)21/h1-8H,9H2,(H2,18,21) |
InChI Key |
HWYLVEJBOPSQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.